molecular formula C13H12Cl3N3OS B11110464 1-[4-Methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]-3-phenylurea

1-[4-Methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]-3-phenylurea

Cat. No.: B11110464
M. Wt: 364.7 g/mol
InChI Key: UOMXRCUNQSHRKJ-UHFFFAOYSA-N
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Description

N-[4-METHYL-5-(2,2,2-TRICHLOROETHYL)-1,3-THIAZOL-2-YL]-N’-PHENYLUREA is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a trichloroethyl group, and a phenylurea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-METHYL-5-(2,2,2-TRICHLOROETHYL)-1,3-THIAZOL-2-YL]-N’-PHENYLUREA typically involves the reaction of 4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazole-2-amine with phenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or toluene. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-METHYL-5-(2,2,2-TRICHLOROETHYL)-1,3-THIAZOL-2-YL]-N’-PHENYLUREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloroethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions.

    Substitution: Various nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-[4-METHYL-5-(2,2,2-TRICHLOROETHYL)-1,3-THIAZOL-2-YL]-N’-PHENYLUREA has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-[4-METHYL-5-(2,2,2-TRICHLOROETHYL)-1,3-THIAZOL-2-YL]-N’-PHENYLUREA involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain kinases or proteases, leading to the modulation of cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-(2,2,2-trichloroethyl)-2-thiazolethione
  • 2-Amino-3-hydroxythiazolium chloride
  • 2-Methyl-N-(2,2,2-trichloroethylidene)benzenesulfonamide

Uniqueness

N-[4-METHYL-5-(2,2,2-TRICHLOROETHYL)-1,3-THIAZOL-2-YL]-N’-PHENYLUREA is unique due to the combination of its thiazole ring, trichloroethyl group, and phenylurea moiety This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds

Properties

Molecular Formula

C13H12Cl3N3OS

Molecular Weight

364.7 g/mol

IUPAC Name

1-[4-methyl-5-(2,2,2-trichloroethyl)-1,3-thiazol-2-yl]-3-phenylurea

InChI

InChI=1S/C13H12Cl3N3OS/c1-8-10(7-13(14,15)16)21-12(17-8)19-11(20)18-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H2,17,18,19,20)

InChI Key

UOMXRCUNQSHRKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)NC2=CC=CC=C2)CC(Cl)(Cl)Cl

Origin of Product

United States

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